molecular formula C17H23N3O4 B3878353 2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide

2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide

Cat. No.: B3878353
M. Wt: 333.4 g/mol
InChI Key: DFNMZQMNIUNZMF-LDADJPATSA-N
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Description

2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide is an organic compound that features a unique structure combining an azepane ring with a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide typically involves the reaction of azepane with 2,3-dimethoxybenzaldehyde under specific conditions to form the intermediate Schiff base. This intermediate is then reacted with an appropriate acylating agent to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the azepane ring or the dimethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azepane derivatives.

Scientific Research Applications

2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(azepan-1-yl)ethyl 2-methylprop-2-enoate
  • 2-(azepan-1-yl)acetonitrile
  • 2-azepan-1-yl-1-(2,5-dimethoxyphenyl)ethanamine

Uniqueness

Compared to similar compounds, 2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide stands out due to its unique combination of an azepane ring and a dimethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O4/c1-23-14-9-7-8-13(15(14)24-2)12-18-19-16(21)17(22)20-10-5-3-4-6-11-20/h7-9,12H,3-6,10-11H2,1-2H3,(H,19,21)/b18-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNMZQMNIUNZMF-LDADJPATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C=NNC(=O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=N/NC(=O)C(=O)N2CCCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328324
Record name 2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724100
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

352460-95-8
Record name 2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide
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2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide
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2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide
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2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide
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2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide
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2-(azepan-1-yl)-N-[(E)-(2,3-dimethoxyphenyl)methylideneamino]-2-oxoacetamide

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